molecular formula C11H12O B7809701 1,2-Dimethyl-4-[(prop-2-yn-1-yl)oxy]benzene CAS No. 343924-23-2

1,2-Dimethyl-4-[(prop-2-yn-1-yl)oxy]benzene

Cat. No. B7809701
M. Wt: 160.21 g/mol
InChI Key: JFJYDLISPKXUJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08101650B2

Procedure details

The title compound was synthesized using 3,4-dimethylphenol and propargyl alcohol by conducting a reaction similar to that mentioned in Reference example 35.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[C:4]([OH:9])[CH:5]=[CH:6][C:7]=1[CH3:8].[CH2:10](O)[C:11]#[CH:12]>>[CH3:1][C:2]1[CH:3]=[C:4]([O:9][CH2:12][C:11]#[CH:10])[CH:5]=[CH:6][C:7]=1[CH3:8]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C=C(C=CC1C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C#C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a reaction similar to

Outcomes

Product
Name
Type
product
Smiles
CC=1C=C(C=CC1C)OCC#C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.